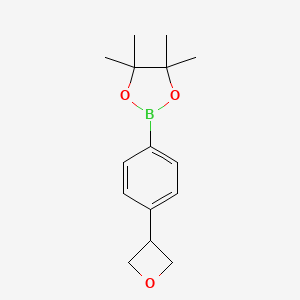

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane, also known as OTBD, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. OTBD is a versatile molecule that has been used in a variety of applications, including catalysis, organic synthesis, and drug discovery.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane, also known as (4-(Oxetan-3-yl)phenyl)boronic acid pinacol ester:

Organic Synthesis and Catalysis

This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The boronic acid pinacol ester group is a key intermediate in forming carbon-carbon bonds, which is essential for creating complex organic molecules. Its stability and reactivity make it a valuable reagent in synthesizing pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of boron-containing drugs . Boronic acids and their derivatives have shown promise in treating various diseases, including cancer and bacterial infections. The unique properties of boronic acid pinacol esters, such as their ability to form reversible covalent bonds with biological molecules, make them suitable for designing enzyme inhibitors and other therapeutic agents .

Material Science

This compound is also significant in material science, particularly in the creation of polymers and advanced materials . Its incorporation into polymer backbones can enhance the material’s properties, such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in electronics, coatings, and structural components .

Chemical Biology

In chemical biology, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is used as a tool for bioconjugation and labeling . The boronic acid group can form stable complexes with diols and other biomolecules, enabling the tagging and tracking of proteins, nucleic acids, and other biological entities. This application is crucial for studying biological processes and developing diagnostic tools .

Boron Neutron Capture Therapy (BNCT)

This compound has potential applications in Boron Neutron Capture Therapy (BNCT) , a targeted cancer treatment. The boron atoms in the compound can capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue. Research is ongoing to optimize boron delivery agents for effective BNCT .

Environmental Chemistry

In environmental chemistry, this compound is used for the detection and removal of pollutants . The boronic acid group can interact with various environmental contaminants, such as heavy metals and organic pollutants, facilitating their detection and removal from water and soil. This application is vital for environmental monitoring and remediation efforts .

Analytical Chemistry

In analytical chemistry, (4-(Oxetan-3-yl)phenyl)boronic acid pinacol ester is employed in the development of sensors and assays . Its ability to bind selectively to specific analytes makes it useful for creating sensitive and specific detection methods for various substances, including glucose, nucleotides, and other small molecules. These sensors are essential for medical diagnostics, environmental monitoring, and industrial process control .

Pharmaceutical Development

This compound is also crucial in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its role in forming complex molecular structures allows for the creation of novel drugs with improved efficacy and safety profiles. The versatility of boronic acid pinacol esters in medicinal chemistry makes them indispensable in drug discovery and development .

SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXIN-2-YL)PHENYL)-3-METHYL-BUTANAMIDE

Mecanismo De Acción

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions .

Mode of Action

The compound interacts with its targets through carbon-carbon coupling and carbon heterocoupling reactions . It is part of the boronic acid pinacol ester compounds that are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Pharmacokinetics

It is known that the compound is a white to yellow solid and should be stored at low temperatures .

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane include temperature, as the compound should be stored at low temperatures .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFBLLBDRGYLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2599677.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2599679.png)

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2599683.png)

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)